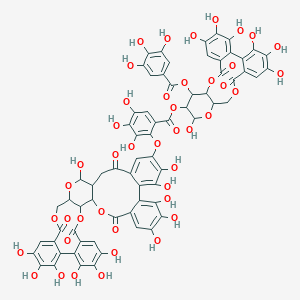
Camelliatannin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camelliatannin H is a natural product found in Camellia japonica and Camellia hongkongensis with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Camelliatannin H exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that it can enhance the antioxidant capacity of plant cell cultures.
Case Study: Antioxidant Activity in Tea Cultures
Research involving Camellia sinensis callus cultures demonstrated that the addition of phenolic precursors, including this compound, led to increased levels of high-molecular antioxidants such as superoxide dismutase (SOD) and peroxidase (POX). Specifically, the SOD activity was notably higher in cultures treated with naringenin compared to control groups, indicating the potential of this compound to modulate antioxidant enzyme activity in plant systems .
| Antioxidant Activity | Control | Naringenin Treatment | Cinnamic Acid Treatment |
|---|---|---|---|
| SOD Activity (U/mg protein) | 0.5 | 1.25 | 0.2 |
| POX Activity (U/mg protein) | 0.8 | 0.48 | 0.6 |
Antimicrobial Effects
The antimicrobial properties of this compound have been explored against various pathogens, showcasing its potential as a natural preservative and therapeutic agent.
Case Study: Anti-Acanthamoebic Activity
A study highlighted the anti-acanthamoebic potential of C. sinensis solvent extract, which contains this compound. The extract demonstrated a dose-dependent inhibition of Acanthamoeba castellanii, with significant cytotoxicity observed at higher concentrations without harming human corneal epithelial cells. This suggests that this compound could be a viable candidate for treating Acanthamoeba infections .
| Concentration (µg/mL) | Inhibition (%) | Cytotoxicity (CC50) |
|---|---|---|
| 625 | 30 | >2500 |
| 1250 | 50 | >2500 |
| 2500 | 70 | >2500 |
Therapeutic Applications
This compound has been investigated for its therapeutic effects, particularly in bone health and chronic disease management.
Case Study: Inhibition of Bone Resorption
Research indicates that this compound possesses inhibitory effects on bone resorption processes, making it a candidate for osteoporosis treatment. In vitro studies have shown that it can significantly reduce osteoclast formation and activity .
Summary of Applications
The following table summarizes the key applications of this compound based on current research findings:
Eigenschaften
CAS-Nummer |
148159-86-8 |
|---|---|
Molekularformel |
C69H50O43 |
Molekulargewicht |
1567.1 g/mol |
IUPAC-Name |
[3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[(7,8,9,12,13,20,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,21,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl)oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2 |
InChI-Schlüssel |
MSRCJTQIFIFKEZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyme |
camelliatannin H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















